(2R)-octane-1,2-diol
Overview
Description
(2R)-Octane-1,2-diol is a chiral organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain The compound is characterized by its specific stereochemistry, with the hydroxyl group at the second carbon in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R)-Octane-1,2-diol can be synthesized through several methods. One common approach involves the asymmetric dihydroxylation of alkenes. For example, starting from 1-octene, the Sharpless asymmetric dihydroxylation can be employed using osmium tetroxide (OsO4) and a chiral ligand such as (DHQ)2PHAL. This reaction proceeds under mild conditions and provides the diol with high enantioselectivity.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydrolysis of epoxides. The epoxide, such as 1,2-epoxyoctane, can be hydrolyzed using acidic or basic catalysts to yield the diol. This method is advantageous due to its scalability and relatively low cost.
Chemical Reactions Analysis
Types of Reactions: (2R)-Octane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can lead to the formation of alcohols or alkanes, depending on the conditions and reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Octane-1,2-dione or octanoic acid.
Reduction: Octane or octanol.
Substitution: 1-chlorooctane or 2-chlorooctane.
Scientific Research Applications
(2R)-Octane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is valuable in the preparation of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols. It serves as a substrate for various oxidoreductases.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which (2R)-octane-1,2-diol exerts its effects depends on the specific application. In enzymatic reactions, the diol interacts with the active site of the enzyme, where it undergoes oxidation or reduction. The stereochemistry of the compound plays a crucial role in determining the specificity and efficiency of these reactions. In chemical synthesis, the hydroxyl groups can participate in hydrogen bonding and nucleophilic substitution, facilitating the formation of various products.
Comparison with Similar Compounds
(2S)-Octane-1,2-diol: The enantiomer of (2R)-octane-1,2-diol, differing only in the configuration at the second carbon.
1,2-Octanediol: A diastereomer with both hydroxyl groups in the same configuration.
1,3-Octanediol: A structural isomer with hydroxyl groups at the first and third carbons.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity is crucial in applications requiring high selectivity, such as in pharmaceuticals and asymmetric synthesis. The compound’s ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2R)-octane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJTFQOBWATKX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426386 | |
Record name | (R)-(+)-1,2-Octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87720-90-9 | |
Record name | (R)-(+)-1,2-Octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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